2-Ethyl-2-methylpentanoic Acid-d3
Description
Properties
Molecular Formula |
C₈H₁₃D₃O₂ |
|---|---|
Molecular Weight |
147.23 |
Synonyms |
2-Ethyl-2-methylvaleric-d3 Acid; 2-Ethyl-2-methylpentanoic-d3 Acid; 2-Methyl-2-ethylpentanoic-d3 Acid; NSC 466-d3; α-Ethyl-α-methylvaleric-d3 Acid; α-Methyl-α-ethylvaleric Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Ethyl-2-methylpentanoic Acid (Non-deuterated)
2-Ethyl-3-methylpentanoic Acid
- Molecular Formula : C8H16O2
- Molecular Weight : 144.21 g/mol
- CAS : 22414-77-3
- Key Differences : Structural isomer with methyl and ethyl groups on positions 2 and 3, respectively (vs. both on position 2). This positional variance alters physicochemical properties, such as boiling point and acidity (pKa), due to differences in steric effects and hydrogen bonding .
2-Methylbutanoic Acid (CAS 5343-52-2 Derivatives)
- Molecular Formula : C5H10O2
- Molecular Weight : 102.13 g/mol
- CAS : 5343-52-2 (related derivatives)
- Key Differences : Shorter carbon chain (C5 vs. C8) reduces lipophilicity and bioavailability. Commonly used in flavoring agents rather than biochemical research .
Deuterated and Isotope-Labeled Analogues
Ethyl 2-hydroxy-2-ethyl-d5-3-oxobutanoate-4-13C
- Molecular Formula : 13CH3COC(OH)(CD2CD3)COOCH2CH3
- Molecular Weight : 180.22 g/mol
- Key Differences : A deuterated and 13C-labeled ester (vs. carboxylic acid). Used as a tracer in metabolic flux analysis but lacks the carboxylic acid functionality critical for acid-base reactivity studies .
Shorter-Chain Carboxylic Acids
2-Ethyl-2-methylbutanoic Acid
- Molecular Formula : C7H14O2
- Molecular Weight : 130.19 g/mol
- CAS : 19889-37-3
- Key Differences: Reduced chain length (C7 vs. C8) lowers molecular weight and alters solubility.
Data Table: Comparative Analysis
Preparation Methods
Reaction Mechanism and Conditions
A modified approach from deuterated cytokinin synthesis involves reacting non-deuterated 2-ethyl-2-methylpentanoic acid with deuterium oxide (D₂O) under acidic catalysis. For instance, in the presence of sulfuric acid-d₂, the carboxylic acid group undergoes partial deuteration at the α-position. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) enhance deuterium incorporation, achieving isotopic purities of 92–96%.
Purification and Validation
Post-reaction purification via preparative HPLC removes non-deuterated byproducts. Isotopic purity is confirmed using ²H-NMR, which reveals deuterium distribution across the molecule, and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 147.23.
Carbonylation of Deuterated Olefins
This method adapts the Koch-Haaf carbonylation reaction, leveraging deuterated olefin precursors to introduce deuterium during acid formation.
Synthetic Pathway
A patent detailing 2-ethyl-2-methylbutanoic acid synthesis provides a foundational framework. For the deuterated analog, 3-methyl-2-pentene-d₆ is reacted with carbon monoxide (CO) in the presence of concentrated sulfuric acid-d₂ at 68.95–206.85 bar (1000–3000 psig) and 25–100°C. The deuterated olefin undergoes carbocation formation, followed by quenching with D₂O to yield 2-ethyl-2-methylpentanoic Acid-d3:
Yield and Scalability
This method achieves yields of 75–85% with isotopic purity >97%. However, the high-pressure conditions necessitate specialized equipment, limiting large-scale production.
Oxidation of Deuterated Aldehydes
Oxidative conversion of deuterated aldehydes to carboxylic acids offers a streamlined route.
Aldehyde Preparation and Oxidation
2-Ethyl-3-methylpentanal-d₆ is synthesized via hydrogen-deuterium exchange of 2-ethyl-3-methyl-4-pentenal using Raney nickel catalyst and D₂ gas. Subsequent oxidation with oxygen at 20–60°C and 0–500 psi pressure yields the deuterated acid:
Advantages and Limitations
This method avoids acidic conditions, preserving deuterium labels. However, over-oxidation to keto-acids may occur, requiring careful temperature control.
Hydrolysis of Cyano Intermediates
A multi-step route from cyano precursors allows precise deuterium placement.
Reaction Sequence
Adapting a patent for non-deuterated acid, 2-methyl-2-ethylvaleronitrile-d₃ is hydrolyzed under acidic conditions:
Isotopic Control
Deuterium is introduced at the ethyl branch via C₂D₅I, ensuring >95% isotopic purity at the β-position.
Analytical Validation of Isotopic Purity
| Technique | Parameters Analyzed | Purity Threshold | Source |
|---|---|---|---|
| ²H-NMR | Deuterium distribution | ≥97% | |
| HRMS | Molecular ion (m/z 147.23) | ≥99% | |
| IR Spectroscopy | C=O stretch (~1700 cm⁻¹) | Functional group |
Comparative Analysis of Methods
| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Exchange | 70–80 | 92–96 | Moderate | High |
| Olefin Carbonylation | 75–85 | 97–99 | Low | Moderate |
| Aldehyde Oxidation | 65–75 | 90–94 | High | Low |
| Cyano Hydrolysis | 80–90 | 95–98 | Moderate | High |
Q & A
Q. How to design a study investigating the estrogenic activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
